Lipophilicity (LogP) Increase vs. Unsubstituted Benzothiazol-2-amine
The introduction of the tert-butyl group at the 5-position dramatically increases the compound's lipophilicity compared to the unsubstituted benzothiazol-2-amine scaffold. The target compound has a computed LogP of 3.58, while unsubstituted 1,3-benzothiazol-2-amine has a reported LogP of 2.46 [1]. This higher LogP value is critical for membrane permeability and can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles in biological assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.58 |
| Comparator Or Baseline | 1,3-benzothiazol-2-amine (LogP = 2.46) |
| Quantified Difference | Δ LogP = +1.12 |
| Conditions | Computed LogP values from authoritative chemical databases |
Why This Matters
This quantifiable difference in lipophilicity directly affects a compound's permeability and distribution, making the 5-tert-butyl derivative a distinct choice over the unsubstituted analog for assays requiring higher membrane permeability or for tuning compound hydrophobicity in a chemical series.
- [1] ChemBase. 1,3-benzothiazol-2-amine. View Source
